Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an ethyl substituent, and a carbamothioylamino group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamothioylamino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamothioylamino group can produce amines.
Scientific Research Applications
Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds serve as corrosion inhibitors and are used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing various biochemical pathways. For instance, thiophene derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-ethyl-2-(2-methylprop-2-enylcarbamothioylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-5-10-7-11(13(17)18-6-2)12(20-10)16-14(19)15-8-9(3)4/h7H,3,5-6,8H2,1-2,4H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRSNFFLMLPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NCC(=C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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